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molecular formula C10H8O3 B588943 7-Methylisochroman-1,3-dione CAS No. 154713-84-5

7-Methylisochroman-1,3-dione

Cat. No. B588943
M. Wt: 176.171
InChI Key: OPECHWNBIKSYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05330991

Procedure details

To 100ml of acetyl chloride, 5.4 g of 4-methylhomophthalic acid was added and the resulting mixture was heated to reflux for 4 hours. The solvent was evaporated under reduced pressure and the generated crystals were washed with ether to obtain 4.67 g of 4-methylhomophthalic anhydride.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5](=[CH:10][CH:11]=1)[CH2:6][C:7]([OH:9])=O>C(Cl)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]2[C:12](=[O:13])[O:14][C:7](=[O:9])[CH2:6][C:5]2=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
CC=1C=C(C(CC(=O)O)=CC1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the generated crystals were washed with ether

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(CC(=O)OC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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